molecular formula C24H26ClN5O3S B2368029 N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-26-8

N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2368029
CAS No.: 1111020-26-8
M. Wt: 500.01
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.01. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-15(2)33-12-6-11-29-22(32)17-7-4-5-8-20(17)30-23(29)27-28-24(30)34-14-21(31)26-19-10-9-16(3)13-18(19)25/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDMRJQFFKGILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₃₁ClN₄O₂S
  • Molecular Weight : 396.00 g/mol

Structural Features

  • The presence of a chloro group at the 2-position of the phenyl ring enhances lipophilicity.
  • The triazoloquinazoline moiety is known for its diverse biological activities, particularly in anti-cancer and anti-inflammatory applications.

Anticancer Properties

Recent studies have indicated that compounds containing triazoloquinazoline structures exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines (e.g., A549 lung cancer cells), results showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity.

CompoundCell LineIC50 (µM)
N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamideA5495.0
Control Drug (e.g., Doxorubicin)A5490.5

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The triazoloquinazoline scaffold is known to interact with ATP-binding sites in kinases, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method.

BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the triazoloquinazoline core.
  • Introduction of the thioacetamide group through nucleophilic substitution.
  • Final modifications to achieve desired biological activity.

Synthesis Pathway Overview

  • Step 1 : Synthesis of the triazoloquinazoline core.
  • Step 2 : Thioether formation with appropriate thiols.
  • Step 3 : Acetylation to form the final compound.

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